1,2-Diiodobiphenylene
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Overview
Description
1,2-Diiodobiphenylene is an organic compound characterized by the presence of two iodine atoms attached to a biphenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diiodobiphenylene can be synthesized through a series of halogenation reactions. One common method involves the use of iodine and a suitable catalyst to introduce iodine atoms into the biphenylene ring. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the selective iodination of the biphenylene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diiodobiphenylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenylene derivatives.
Oxidation and Reduction Reactions: Products range from oxidized biphenylene compounds to reduced biphenylene derivatives.
Coupling Reactions: Complex polycyclic structures are formed, which can be used in advanced material science applications.
Scientific Research Applications
1,2-Diiodobiphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 1,2-diiodobiphenylene exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can interact with other molecules, leading to the formation of new chemical bonds and the alteration of molecular structures. The compound’s molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise mechanisms of action.
Comparison with Similar Compounds
1,2-Diiodobenzene: Similar in structure but lacks the biphenylene ring, leading to different chemical properties and reactivity.
1,2-Bis(diphenylphosphino)benzene: Contains phosphorus atoms instead of iodine, resulting in distinct coordination chemistry and applications.
Polycyclic Aromatic Hydrocarbons (PAHs): Share structural similarities but differ in the number and arrangement of aromatic rings.
Properties
CAS No. |
144192-96-1 |
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Molecular Formula |
C12H6I2 |
Molecular Weight |
403.98 g/mol |
IUPAC Name |
1,2-diiodobiphenylene |
InChI |
InChI=1S/C12H6I2/c13-10-6-5-9-7-3-1-2-4-8(7)11(9)12(10)14/h1-6H |
InChI Key |
LVPFVPYKKYGXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C(=C(C=C3)I)I |
Origin of Product |
United States |
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